

A Comparative Guide to ML175 and Other GSTO1 Inhibitors for Researchers

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Compound of Interest		
Compound Name:	ML175	
Cat. No.:	B1663218	Get Quote

This guide provides a detailed comparison of **ML175** and other prominent Glutathione S-transferase Omega 1 (GSTO1) inhibitors. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data on inhibitor performance, outlines detailed experimental methodologies, and visualizes key cellular pathways.

Performance Comparison of GSTO1 Inhibitors

The following table summarizes the quantitative data for **ML175** and other selected GSTO1 inhibitors, focusing on their inhibitory potency.



Inhibitor	Туре	IC50 (nM)	Ki (nM)	k_inact/K _I (M ⁻¹ s ⁻¹)	Cell- Based Potency (IC50, nM)	Notes
ML175	Covalent	23[1], 28[2] [3]	N/A	N/A	250 (complete inhibition) [2][3]	Covalently labels the active site cysteine.[2]
KT53	Covalent	21[4][5][6]	N/A	N/A	35[4][6][7] [8]	Irreversible α- chloroacet amide inhibitor.[4]
C1-27 (GSTO1- IN-1)	Covalent	31[9], 220[10][11]	N/A	N/A	N/A	Covalently modifies the catalytic cysteine.
GSTO1-IN- 4	Selective	40	160	N/A	N/A	Shows low inhibition against GSTO2-2, GSTA1-1, and GSTP1-1.
A13	Covalent	N/A	N/A	226[12]	N/A	Allosteric inhibitor with a distinct binding mode.[12]

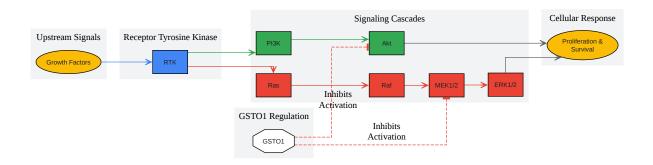


N/A: Not Available in the searched literature.

Signaling Pathway Involvement: GSTO1, Akt, and MEK

GSTO1 has been shown to modulate key signaling pathways involved in cell survival and proliferation, particularly the Akt and MEK/ERK pathways. Evidence suggests that the enzymatic activity of GSTO1 inhibits the activation of Akt and MEK1/2.[13] Inhibition of GSTO1 by molecules like **ML175** leads to the activation of these kinases.[13] This interaction appears to be through direct or indirect physical association, as both Akt and MEK1/2 have been shown to co-immunoprecipitate with GSTO1.[13]





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GSTO1's inhibitory role in the Akt and MEK/ERK signaling pathways.

Experimental Protocols

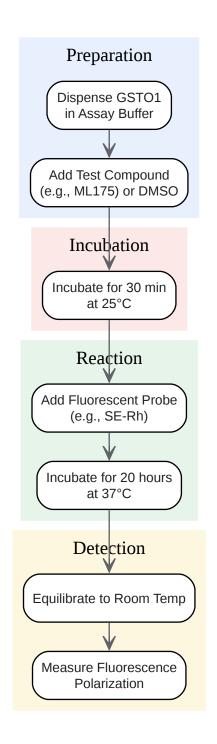
Detailed methodologies for key experiments cited in the comparison are provided below.

Fluorescence Polarization Activity-Based Protein Profiling (FluoPol-ABPP)

This high-throughput screening method is used to identify inhibitors of GSTO1 by measuring the change in fluorescence polarization of a probe.

Workflow Diagram:





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Workflow for FluoPol-ABPP to screen for GSTO1 inhibitors.

Protocol:



- Preparation: Dispense 4.0 μL of Assay Buffer (50 mM Tris HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 0.01% Pluronic detergent) containing 1.25 μM of recombinant GSTO1 into 1536-well microtiter plates.
- Compound Addition: Add 30 nL of the test compound dissolved in DMSO or DMSO alone (control) to the wells.
- Incubation: Incubate the plates for 30 minutes at 25°C.
- Probe Addition: Start the assay by dispensing 1.0 μL of 375 nM SE-Rh probe in Assay Buffer to all wells.
- Reaction: Centrifuge the plates and incubate for 20 hours at 37°C.
- Measurement: Equilibrate the plates to room temperature for 10 minutes before reading the fluorescence polarization. Compounds that inhibit GSTO1 will prevent the binding of the fluorescent probe, resulting in a low polarization value.

Competitive Activity-Based Protein Profiling (ABPP) for IC50 Determination

This gel-based assay determines the IC50 value of an inhibitor by measuring its ability to compete with a fluorescent probe for binding to GSTO1.

Protocol:

- Reaction Setup: In a total volume of 50 μL of DPBS, incubate 250 nM of recombinant
 GSTO1 with varying concentrations of the test inhibitor (e.g., ML175) for 30 minutes at 25°C.
- Probe Labeling: Add a rhodamine-conjugated sulfonate ester (SE-Rh) activity-based probe to a final concentration of 10 μ M.
- Incubation: Incubate the reaction mixture for 1 hour at 25°C.
- Quenching: Stop the reaction by adding 2x SDS-PAGE loading buffer.



- Analysis: Separate the proteins by SDS-PAGE and visualize the fluorescently labeled GSTO1 using an in-gel fluorescent scanner.
- Quantification: Determine the percentage of remaining GSTO1 activity by measuring the integrated optical density of the GSTO1 band relative to a DMSO-only control.
- IC50 Calculation: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

GST Enzymatic Assay using CDNB

This is a general spectrophotometric assay to measure the enzymatic activity of GST, which can be adapted to assess the inhibitory effect of compounds.

Protocol:

- Reagent Preparation:
 - Assay Buffer: PBS adjusted to pH 6.5.
 - CDNB Stock: 100 mM 1-chloro-2,4-dinitrobenzene in ethanol.
 - GSH Stock: 100 mM reduced glutathione in ethanol.
- Assay Cocktail: For each 1 mL of assay cocktail, mix 980 μL of PBS (pH 6.5), 10 μL of 100 mM CDNB, and 10 μL of 100 mM Glutathione.[14]
- · Reaction:
 - In a 1.5 mL plastic cuvette, add 900 μL of the assay cocktail.
 - To test inhibition, pre-incubate the enzyme with the inhibitor for a specified time before adding it to the cocktail.
 - \circ Add 100 μ L of the GST-containing sample (or GST pre-incubated with an inhibitor) to the cuvette and mix.
 - For the blank, add 100 μL of PBS.[14]



- Measurement: Measure the increase in absorbance at 340 nm for five minutes at 30°C. The
 rate of reaction is determined from the linear portion of the absorbance curve.[14]
- Calculation: The enzymatic activity is calculated using the molar extinction coefficient of the CDNB-glutathione conjugate (0.0096 μM⁻¹cm⁻¹).[14] The percentage of inhibition is determined by comparing the activity in the presence of the inhibitor to the control (no inhibitor).

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